
Pivalolactone
Overview
Description
Pivalolactone (α,α-dimethyl-β-propiolactone, PVL) is a four-membered cyclic ester monomer that undergoes ring-opening polymerization (ROP) to form polythis compound (PPVL), a highly crystalline aliphatic polyester (≥75% crystallinity) . PPVL exhibits mechanical properties comparable to poly(ethylene terephthalate) (PET) and polyamide 6, including high tensile strength and thermal stability . Its synthesis involves zwitterionic, anionic, or nucleophilic polymerization mechanisms, depending on the initiator and conditions . Notably, PVL’s polymerization behavior differs from other β-lactones due to steric effects from its geminal dimethyl groups, which influence chain propagation and side reactions (e.g., cyclic oligomer formation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivalolactone can be synthesized through the thermal degradation of β-acyloxy-pivalic acids, such as β-formyloxy- or β-acetyloxy-pivalic acid. This process typically occurs at temperatures ranging from 150°C to 300°C in the presence of oxides of elements from the third and fourth main groups . Another method involves the thermal splitting of acetic acid from β-acetoxy-pivalic acid in the presence of alkali metal or alkaline earth metal compounds on a silicic acid carrier .
Industrial Production Methods
Industrial production of this compound often involves heating β-acetoxy-pivalic acid in the presence of a catalyst, such as lithium acetate, magnesium acetate, or calcium acetate, at temperatures between 250°C and 350°C under reduced pressure . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pivalolactone undergoes various chemical reactions, including:
Ring-opening polymerization: Initiated anionically by carboxylate anions, leading to the formation of high-melting, thermally stable, and highly crystalline aliphatic polyesters.
Esterification: Reacts with acids to form esters, releasing heat in the process.
Oxidation and Reduction: Can undergo oxidation and reduction reactions, although these are less common compared to polymerization and esterification.
Common Reagents and Conditions
Anionic initiators: Carboxylate anions are commonly used to initiate the ring-opening polymerization of this compound.
Acids and bases: Strong acids and bases can facilitate esterification and hydrolysis reactions, respectively.
Major Products Formed
Scientific Research Applications
Polymer Synthesis
1.1 Ring-Opening Polymerization
Pivalolactone is primarily utilized in the synthesis of polythis compound (PPVL) through ring-opening polymerization. This process allows for the creation of polymers with tailored molecular weights and properties, making PPVL suitable for various applications, including biodegradable materials and drug delivery systems .
1.2 Copolymer Formation
PVL can be copolymerized with other monomers to enhance material properties. For instance, the synthesis of poly[IB-b-pivalolactone] diblock copolymers has been achieved through living cationic polymerization techniques, leading to materials with improved mechanical and thermal properties . These copolymers are being explored for applications in coatings, adhesives, and biomedical devices.
Biomedical Applications
2.1 Drug Delivery Systems
One of the most promising applications of this compound derivatives is in drug delivery systems. The biocompatibility and biodegradability of PPVL make it an attractive candidate for controlled release formulations. Studies have shown that PPVL can encapsulate various therapeutic agents, providing sustained release profiles that enhance therapeutic efficacy while minimizing side effects .
2.2 Tissue Engineering
This compound-based polymers are also being investigated for use in tissue engineering scaffolds. The mechanical properties of PPVL can be tuned to mimic natural tissues, supporting cell adhesion and proliferation. Research indicates that these scaffolds can facilitate tissue regeneration in applications such as bone and cartilage repair .
Material Science Applications
3.1 Coatings and Adhesives
Due to its excellent adhesion properties and chemical resistance, PVL is used in formulating high-performance coatings and adhesives. The incorporation of PVL into polymer blends enhances their mechanical strength and thermal stability, making them suitable for industrial applications .
3.2 Nanocomposites
Recent advancements have seen the use of PVL in developing nanocomposites by integrating nanoparticles into PVL matrices. These nanocomposites exhibit enhanced electrical, thermal, and mechanical properties, allowing for applications in electronics, automotive components, and packaging materials .
Case Studies
Mechanism of Action
The primary mechanism of action for pivalolactone involves its ring-opening polymerization, which is driven by the relief of strain in its four-membered ring structure. This reaction is initiated and propagated anionically by carboxylate anions, leading to the formation of high-melting, thermally stable, and highly crystalline aliphatic polyesters . The molecular targets and pathways involved in this process are primarily related to the reactivity of the strained lactone ring and the stability of the resulting polymer chains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural Comparison of PVL with Other Lactones
Polymerization Mechanisms
Table 2: Polymerization Behavior Comparison
Key Differences :
- PVL’s steric hindrance prevents complete elimination reactions seen in BPL/BBL .
- Unlike ε-caprolactone, PVL’s small ring size and substituents favor zwitterionic or anionic pathways over coordination-insertion .
Thermal and Mechanical Properties
Table 3: Thermal and Mechanical Comparison
Key Findings :
Biological Activity
Pivalolactone, a cyclic ester with the chemical formula C₅H₈O₂, is recognized for its potential applications in polymer chemistry and biomedicine. Its unique structure allows it to participate in various polymerization processes, leading to materials with diverse properties. This article delves into the biological activity of this compound, focusing on its effects in biomedical applications, particularly in tissue engineering and drug delivery systems.
This compound exhibits biological activity primarily through its role in the synthesis of polyesters and other polymers that demonstrate biocompatibility and bioactivity. The following mechanisms are notable:
- Polymerization : this compound can undergo ring-opening polymerization, resulting in poly(this compound) (PPVL), which is used in drug delivery systems due to its biodegradable properties .
- Biocompatibility : Studies have shown that polymers derived from this compound exhibit favorable interactions with biological tissues, promoting cell adhesion and proliferation .
Research Findings
Recent research has highlighted various aspects of this compound's biological activity:
- Cytotoxicity Studies : In vitro studies assessing the cytotoxicity of poly(vinyl pivalate) (PVPi) showed high cell viability in murine melanoma (B16F10) and human keratinocyte (HaCaT) cell lines. Concentrations between 0.01 mg/mL and 0.25 mg/mL maintained cell viability comparable to controls, indicating low toxicity .
- Tissue Engineering Applications : this compound-based polymers have been investigated for their potential as scaffolds in tissue engineering. Their mechanical properties and degradation rates can be tailored to support tissue regeneration effectively .
- Drug Delivery Systems : The ability of this compound-derived polymers to encapsulate drugs while maintaining controlled release profiles has been a focus of research. These materials can enhance therapeutic efficacy while minimizing side effects .
Case Study 1: Poly(vinyl pivalate) as a Drug Carrier
A study evaluated the use of poly(vinyl pivalate) as a drug carrier for anticancer drugs. The results indicated that PPVL could encapsulate significant amounts of the drug while providing a sustained release over time, enhancing the therapeutic index .
Case Study 2: Biocompatibility Assessment
In another investigation, this compound-derived biomaterials were implanted in animal models to assess biocompatibility. Histological analyses showed minimal inflammatory responses and good integration with surrounding tissues, suggesting that these materials are suitable for biomedical applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing poly(pivalolactone) (PPVL), and how do initiators influence polymerization mechanisms?
PPVL is synthesized via zwitterionic ring-opening polymerization (ZROP) of β-pivalolactone using pyridine derivatives (e.g., DMAP, 4-methylpyridine) as nucleophilic initiators. The reaction generates linear chains with pyridinium and carboxylate end groups, avoiding cyclic byproducts . Initiator choice impacts kinetics: pyridine derivatives stabilize ionic intermediates, enabling controlled chain propagation. For reproducibility, monitor molecular weight via gel permeation chromatography (GPC) and confirm end-group composition using H NMR .
Q. How can differential scanning calorimetry (DSC) and Avrami analysis elucidate PPVL’s crystallization behavior?
DSC quantifies PPVL’s crystallization kinetics by measuring enthalpy changes during isothermal cooling. Avrami theory models nucleation and growth mechanisms:
where is crystallinity, is the rate constant, and reflects dimensionality. For lab-synthesized PPVL, suggests heterogeneous nucleation with 3D spherulitic growth. Compare results with high-molecular-weight commercial PPVL to identify molecular weight effects on crystallization rates .
Advanced Research Questions
Q. How do specific interactions in PPVL/poly(vinylidene fluoride) blends affect spherulitic growth kinetics and thermodynamic parameters?
In blends, analyze spherulitic growth rates using hot-stage polarized microscopy. The Lauritzen-Hoffman (LH) theory relates growth rate () to crystallization temperature ():
where , and is the nucleation constant. For PPVL/P(VF-TFE) blends, negative Flory-Huggins interaction parameters () indicate favorable interactions, reducing interfacial free energy () and enhancing crystallization rates. Use the Nishi-Wang method to validate equilibrium melting temperatures () derived from growth rate data .
Q. Why does PPVL exhibit atypical morphological transitions during crystallization regime shifts?
Unlike most polymers, PPVL transitions from axialites (regime II) to spherulites (regime III) due to secondary nucleation effects. Atomic force microscopy (AFM) reveals that fold-surface free energy () variations—calculated via Hoffman-Weeks plots—drive this anomaly. For α-phase PPVL, at , favoring lamellar thickening in regime III .
Q. How can contradictions in nucleation regime data be resolved when studying PPVL’s crystallization?
Discrepancies arise from overlapping regimes in LH plots. Use combined DSC and synchrotron X-ray scattering to decouple nucleation and growth contributions. For example, time-resolved SAXS/WAXS captures real-time lamellar stacking (long period ) and crystallite orientation, resolving ambiguities in regime assignments .
Q. Methodological Guidelines
- Experimental Design for Polymer Blends :
- Data Interpretation :
Properties
IUPAC Name |
3,3-dimethyloxetan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKFLOVGORAZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | PIVALOLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24969-13-9 | |
Record name | 2-Oxetanone, 3,3-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24969-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0021171 | |
Record name | Pivalolactone | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
Record name | PIVALOLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pivalolactone | |
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URL | https://haz-map.com/Agents/6732 | |
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Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992) | |
Record name | PIVALOLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1955-45-9 | |
Record name | PIVALOLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pivalolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivalolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxetanone, 3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pivalolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |
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Record name | PIVALOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6813U5R1GP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PIVALOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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